Cas no 592-17-6 (Isobutyl Urea)

Isobutyl Urea 化学的及び物理的性質
名前と識別子
-
- 1-Isobutylurea
- Isobutyl Urea
- Urea,N-(2-methylpropyl)-
- 2-methylpropylurea
- N-Isobutylurea
- NSC 27457
- GEO-01610
- DTXSID00207936
- HMS1782F22
- n-(2-methylpropyl)urea
- NSC-27457
- 1-iso-Butylurea
- (2-Methylpropyl)urea
- A869244
- UNII-25BL0M5L6L
- Urea, (2-methylpropyl)-
- 592-17-6
- MFCD00038141
- GS-0685
- BRN 1744773
- EN300-17153
- MQBITTBZTXUIPN-UHFFFAOYSA-N
- Urea, isobutyl-
- NSC27457
- 4-04-00-00648 (Beilstein Handbook Reference)
- Z56895708
- AKOS000200344
- 2-methyl-propyl-urea
- Isobutylharnstoff
- FT-0670436
- Q27253944
- 25BL0M5L6L
- N-iso-Butylurea
- SCHEMBL23863
- Isobutylurea
- Urea, (2-methylpropyl)-(9CI)
- DB-081004
- DTXCID50130427
- N-(2-Methylpropyl)urea; N-Isobutylurea; NSC 27457;
-
- MDL: MFCD00038141
- インチ: InChI=1S/C5H12N2O/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
- InChIKey: MQBITTBZTXUIPN-UHFFFAOYSA-N
- ほほえんだ: O=C(N)NCC(C)C
計算された属性
- せいみつぶんしりょう: 116.09500
- どういたいしつりょう: 116.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 80.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 0.959
- ゆうかいてん: 171-172 ºC
- ふってん: 172 ºC
- フラッシュポイント: 58 ºC
- PSA: 55.12000
- LogP: 1.40190
Isobutyl Urea セキュリティ情報
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:Sealed in dry,2-8°C
Isobutyl Urea 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Isobutyl Urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM539948-5g |
1-Isobutylurea |
592-17-6 | 96% | 5g |
$202 | 2023-02-02 | |
Enamine | EN300-17153-0.05g |
(2-methylpropyl)urea |
592-17-6 | 96% | 0.05g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17153-1.0g |
(2-methylpropyl)urea |
592-17-6 | 96% | 1g |
$27.0 | 2023-05-03 | |
Enamine | EN300-17153-10.0g |
(2-methylpropyl)urea |
592-17-6 | 96% | 10g |
$124.0 | 2023-05-03 | |
Key Organics Ltd | GS-0685-250G |
(2-methylpropyl)urea |
592-17-6 | >95% | 250g |
2023-06-14 | ||
Enamine | EN300-17153-2.5g |
(2-methylpropyl)urea |
592-17-6 | 96% | 2.5g |
$44.0 | 2023-09-20 | |
OTAVAchemicals | 1778648-250MG |
(2-methylpropyl)urea |
592-17-6 | 95% | 250MG |
$115 | 2023-07-09 | |
Aaron | AR003RRY-500mg |
1-Isobutylurea |
592-17-6 | 96% | 500mg |
$54.00 | 2023-12-13 | |
Aaron | AR003RRY-10g |
1-Isobutylurea |
592-17-6 | 96% | 10g |
$419.00 | 2025-01-22 | |
OTAVAchemicals | 1778648-1000MG |
(2-methylpropyl)urea |
592-17-6 | 95% | 1g |
$217 | 2023-07-09 |
Isobutyl Urea 関連文献
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1. Development of substituted 7-phenyl-4-aminobenzothieno[3,2-d] pyrimidines as potent LIMK1 inhibitorsBrad E. Sleebs,Danny Ganame,Alla Levit,Ian P. Street,Alison Gregg,Hendrik Falk,Jonathan B. Baell Med. Chem. Commun. 2011 2 982
-
Van Hieu Tran,Hee-Kwon Kim New J. Chem. 2019 43 14093
-
Gui-Hua Zhang,Shuang Liang,Sheng Tang,Wei Chen,Zheng-Wu Bai Anal. Methods 2019 11 1604
-
4. LXI.—Substitution-derivatives of urea and thioureaAugustus E. Dixon J. Chem. Soc. Trans. 1895 67 556
-
Elinor C. Spencer,Judith A. K. Howard,Pranjal K. Baruah,Gangadhar J. Sanjayan CrystEngComm 2006 8 468
Isobutyl Ureaに関する追加情報
Isobutyl Urea (CAS No. 592-17-6): A Comprehensive Overview in Modern Chemical and Pharmaceutical Applications
Isobutyl Urea, chemically identified by the CAS number 592-17-6, is an organic compound that has garnered significant attention in various scientific and industrial domains. This compound, characterized by its molecular formula C₅H₁₁NO₂, belongs to the urea derivative family, which is well-known for its diverse applications in pharmaceuticals, agrochemicals, and material science. The unique structural properties of Isobutyl Urea make it a versatile intermediate in chemical synthesis, particularly in the development of novel materials and bioactive molecules.
The compound’s molecular structure consists of an isobutyl group attached to a urea moiety. This configuration imparts specific reactivity and solubility characteristics, making it valuable in formulating solutions for various industrial processes. In recent years, researchers have been exploring the potential of Isobutyl Urea in drug development, particularly as a precursor in synthesizing bioactive peptides and small molecules. Its ability to act as a chiral auxiliary in asymmetric synthesis has also been a subject of extensive study, offering new avenues for developing enantiomerically pure pharmaceuticals.
One of the most compelling aspects of Isobutyl Urea is its role in polymer chemistry. The compound has been utilized as a monomer or crosslinking agent in the synthesis of polyurethane-based materials. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for applications in automotive parts, construction materials, and high-performance coatings. The incorporation of Isobutyl Urea into polymer matrices has been shown to enhance material properties such as flexibility and durability, which are critical for modern industrial applications.
In the realm of pharmaceuticals, Isobutyl Urea has been investigated for its potential biological activities. Studies have demonstrated its efficacy as an intermediate in the synthesis of urea-based drugs that target specific enzymatic pathways. For instance, derivatives of Isobutyl Urea have shown promise in inhibiting certain kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. The compound’s ability to modulate these pathways makes it a valuable candidate for further pharmacological exploration.
The agrochemical industry has also recognized the significance of Isobutyl Urea. It serves as a key component in formulating plant growth regulators and pesticides. Its derivatives have been found to enhance crop yield by improving nutrient uptake and stress tolerance. Additionally, the compound’s compatibility with other agrochemicals allows for the development of synergistic formulations that are more effective than individual components alone.
Recent advancements in green chemistry have highlighted the environmental benefits of using Isobutyl Urea as a sustainable chemical intermediate. Researchers have developed eco-friendly synthetic routes that minimize waste generation and reduce energy consumption. These innovations align with global efforts to promote sustainable practices in chemical manufacturing, ensuring that the production of Isobutyl Urea is both efficient and environmentally responsible.
The analytical chemistry of Isobutyl Urea has also seen significant progress. Modern techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have enabled precise characterization and quantification of this compound. These analytical methods are crucial for quality control in pharmaceutical manufacturing and ensure that Isobutyl Urea-based products meet stringent regulatory standards.
Future research directions for Isobutyl Urea include exploring its potential applications in nanotechnology and biomedicine. The compound’s ability to form stable complexes with nanoparticles has opened up possibilities for drug delivery systems that target specific cells or tissues. Additionally, its role in developing biodegradable polymers could contribute to advancements in medical implants and tissue engineering.
In conclusion, Isobutyl Urea (CAS No. 592-17-6) is a multifaceted compound with broad applications across multiple industries. Its unique chemical properties make it indispensable in pharmaceuticals, polymers, agrochemicals, and green chemistry. As research continues to uncover new uses for this compound, its significance is expected to grow even further, driving innovation and sustainability across various scientific domains.
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